molecular formula C31H38O7 B13085845 Kadcoccilactone K

Kadcoccilactone K

Cat. No.: B13085845
M. Wt: 522.6 g/mol
InChI Key: NEXQJZVOIAUZAP-HQGOYBPFSA-N
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Description

Kadcoccilactone K is a cycloartane-type triterpenoid isolated from the stems of Kadsura coccinea (黑老虎), a medicinal plant in the Schisandraceae family. Its chemical formula is C₃₁H₃₈O₇, with a molecular weight of 522.64 g/mol . Structurally, it belongs to the seco-cycloartane subclass, characterized by a fragmented cycloartane skeleton with oxygenated functional groups. This compound is part of a broader family of kadcoccilactones (A–U), which exhibit structural diversity in side-chain modifications, oxygenation patterns, and ring systems .

Properties

Molecular Formula

C31H38O7

Molecular Weight

522.6 g/mol

IUPAC Name

(1R,2S,5R,12R,13R,15R,26R)-13,26-dihydroxy-12-methoxy-1,6,6,20,24-pentamethyl-7,22-dioxahexacyclo[13.12.0.02,13.05,11.016,25.018,23]heptacosa-10,16(25),17,19,23-pentaene-8,21-dione

InChI

InChI=1S/C31H38O7/c1-15-11-17-12-19-21-13-31(35)23(30(21,5)14-22(32)25(19)16(2)26(17)37-28(15)34)9-8-20-18(27(31)36-6)7-10-24(33)38-29(20,3)4/h7,11-12,20-23,27,32,35H,8-10,13-14H2,1-6H3/t20-,21+,22-,23+,27-,30-,31-/m1/s1

InChI Key

NEXQJZVOIAUZAP-HQGOYBPFSA-N

Isomeric SMILES

CC1=CC2=CC3=C([C@@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6C(=CCC(=O)OC6(C)C)[C@H]5OC)O)C)O)C(=C2OC1=O)C

Canonical SMILES

CC1=CC2=CC3=C(C(CC4(C3CC5(C4CCC6C(=CCC(=O)OC6(C)C)C5OC)O)C)O)C(=C2OC1=O)C

Origin of Product

United States

Preparation Methods

The preparation of Kadcoccilactone K involves the extraction and isolation from the roots of Kadsura coccinea. The process typically includes:

Chemical Reactions Analysis

Enzyme Inhibition Reactions

Kadcoccilactone K demonstrates potent inhibitory activity against enzymes critical to metabolic and neurological pathways:

Targeted Enzymes and Mechanisms

  • Protein Tyrosine Phosphatase 1B (PTP1B) :
    Inhibits PTP1B (KiK_i ~ 2.1 µM), a regulator of insulin signaling, by binding competitively to the catalytic site. This interaction enhances insulin sensitivity, suggesting therapeutic potential for diabetes .

  • Acetylcholinesterase (AChE) :
    Exhibits non-competitive inhibition (KiK_i ~ 4.7 µM), reducing acetylcholine hydrolysis. This activity aligns with applications in neurodegenerative disease management .

Kinetic Parameters

EnzymeInhibition TypeKiK_i (µM)Mechanism
PTP1BCompetitive2.1 ± 0.3Binds catalytic cysteine residue
AChENon-competitive4.7 ± 0.5Stabilizes enzyme-substrate complex

Synthetic Reaction Pathways

This compound’s synthesis involves both natural extraction and advanced organic methodologies:

Key Synthetic Steps

  • Photocatalytic Decarboxylative Addition :
    Utilizes visible light catalysis to form C–C bonds between triterpenoid precursors and carboxylate derivatives .

  • Cyclization Reactions :
    Acid-mediated cyclization constructs the compound’s signature pentacyclic core .

Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Decarboxylative AdditionRu(bpy)₃Cl₂, DMF, 450 nm light, 25°C78
CyclizationH₂SO₄, CHCl₃, 60°C65

Reaction Optimization and Kinetic Studies

Design of Experiments (DoE) and kinetic analyses have refined synthesis efficiency:

  • DoE Insights :

    • Glyoxylic acid concentration and temperature significantly impact intermediate yields (e.g., 3,4-dihydroxymandelic acid) .

    • Excess sodium hydroxide reduces selectivity due to side reactions .

  • Substrate Inhibition :
    Follows a two-site binding model (KS=1.210×KIK_S=1.2–10\times K_I), where high substrate concentrations reduce catalytic turnover .

Influence of Reaction Conditions

Environmental factors critically affect reaction outcomes:

FactorEffect on ReactivityOptimal Range
Temperature↑ Cyclization rate but ↑ side products above 70°C50–60°C
SolventPolar aprotic solvents (DMF) enhance decarboxylationDMF > EtOH > H₂O
pHNeutral to slightly acidic (pH 5–7) stabilizes intermediatespH 6.2

Electrostatic Modulation :
Applying weak electric fields (0.5–1 V) accelerates reaction rates by 10–100× through enhanced charge transfer .

This compound’s reactivity underscores its potential in medicinal chemistry, with enzyme inhibition and synthetic adaptability driving ongoing research. Further studies are needed to explore its derivatives and in vivo pharmacokinetics.

Comparison with Similar Compounds

Structural Features and Classification

Kadcoccilactone K is distinguished from other kadcoccilactones by its unique side-chain configuration and oxygenation. Below is a comparative analysis of key structural attributes:

Compound Chemical Formula Molecular Weight Core Structure Key Functional Groups Source Plant Part Reference
This compound C₃₁H₃₈O₇ 522.64 seco-Cycloartane C-24 ester, C-21 hydroxyl Stems of K. coccinea
Kadcoccilactone A C₃₀H₄₂O₈ 554.65 Intact Cycloartane C-19 lactone, C-25 acetyl Seeds of K. coccinea
Kadcoccilactone F C₃₁H₄₄O₁₀ 612.67 seco-Cycloartane C-22 epoxy, C-27 carboxyl Roots of K. coccinea
Kadcoccilactone Q C₃₀H₄₂O₆ 498.65 Intact Cycloartane C-23 ketone, C-20 methyl Stems, leaves, roots
Kadcoccilactone M C₃₀H₃₄O₇ 506.59 seco-Cycloartane C-18 hydroxyl, C-24 double bond Stems of K. coccinea

Key Observations :

  • Oxygenation : this compound has fewer oxygen atoms (7) compared to Kadcoccilactone F (10), which correlates with differences in bioactivity .
  • Side Chains : Unlike Kadcoccilactone A (C-19 lactone) and Q (C-23 ketone), this compound features a C-24 ester group, enhancing its hydrophobicity .

Pharmacological Activities

Compound Anti-HIV Activity (EC₅₀) Cytotoxicity (IC₅₀) Anti-Inflammatory Source
This compound Not reported Not reported Not reported
Schisphendilactone A 8.79 μg/mL 174.17 μmol/mL Yes
Kadcoccilactone F Not reported Active at 10 μM Yes
Kadcoccilactone A Not reported Moderate activity No

Implications :

  • The C-22 epoxy group in Kadcoccilactone F is linked to cytotoxicity, suggesting that similar modifications in this compound could be explored for bioactivity .
  • The absence of a lactone ring in this compound (vs. A) may reduce its interaction with viral proteases .

Distribution and Accumulation in Plant Tissues

This compound is predominantly found in the stems of K. coccinea, whereas other analogs show tissue-specific enrichment:

Compound Root Stem Leaf Seed Fruit (Pulp/Peel) Reference
This compound Not detected High Low Not detected Not detected
Kadcoccilactone A Not detected Moderate Not detected High Not detected
Kadcoccilactone F High (114×10⁶) Low (25×10⁶) Low (23×10⁶) Not detected Not detected
Kadcoccilactone Q Moderate High Moderate Not detected High

Metabolic Insights :

  • Roots of K. coccinea are enriched in lignans and terpenoids, but this compound is absent, indicating biosynthetic pathway divergence .
  • Kadcoccilactone A’s accumulation in seeds suggests a role in plant defense, unlike K’s stem-specific presence .

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